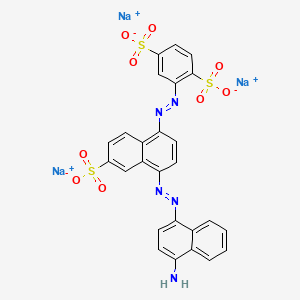
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate typically involves a multi-step process. The initial step often includes the diazotization of 4-amino-1-naphthylamine, followed by coupling with 6-sulphonato-1-naphthylamine. The final step involves the azo coupling with benzene-1,4-disulphonic acid under controlled pH and temperature conditions to ensure the formation of the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of reaction parameters such as temperature, pH, and reactant concentrations is maintained. The process often involves continuous monitoring and adjustments to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can be reduced to form amines and other related compounds.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium dithionite, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated naphthyl derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions and processes.
Biology: Employed in staining techniques for microscopy and other biological assays.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Widely used in textile dyeing, printing inks, and other industrial applications due to its stability and vibrant color.
Mechanism of Action
The mechanism of action of Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate involves its interaction with various molecular targets. The compound’s azo groups can form stable complexes with metal ions, and its sulfonate groups enhance its solubility in aqueous solutions. These properties enable it to function effectively as a dye and indicator in various applications.
Comparison with Similar Compounds
Similar Compounds
- Tetrasodium 3-((4-((4-((6-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)-1-naphthyl)azo)naphthalene-1,5-disulphonate
- Disodium 4-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,3-disulphonate
Uniqueness
Trisodium 2-((4-((4-amino-1-naphthyl)azo)-6-sulphonato-1-naphthyl)azo)benzene-1,4-disulphonate is unique due to its specific structural configuration, which imparts distinct color properties and stability. Its combination of azo and sulfonate groups makes it particularly effective in various applications compared to similar compounds.
Properties
CAS No. |
64346-74-3 |
|---|---|
Molecular Formula |
C26H16N5Na3O9S3 |
Molecular Weight |
707.6 g/mol |
IUPAC Name |
trisodium;2-[[4-[(4-aminonaphthalen-1-yl)diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C26H19N5O9S3.3Na/c27-21-8-9-22(18-4-2-1-3-17(18)21)28-30-24-11-10-23(19-7-5-15(13-20(19)24)41(32,33)34)29-31-25-14-16(42(35,36)37)6-12-26(25)43(38,39)40;;;/h1-14H,27H2,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3 |
InChI Key |
BVHZGFMQTFVPDR-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


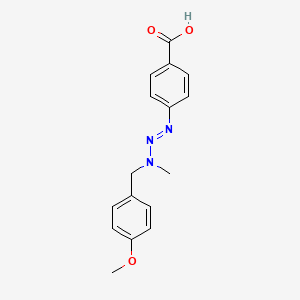
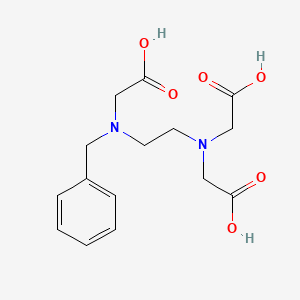
![3-Amino-6-{[(naphthalen-2-yl)sulfanyl]methyl}pyrazine-2-carbonitrile](/img/structure/B14483168.png)
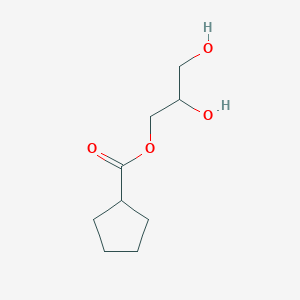
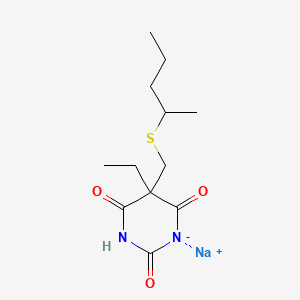
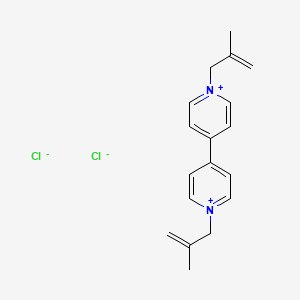
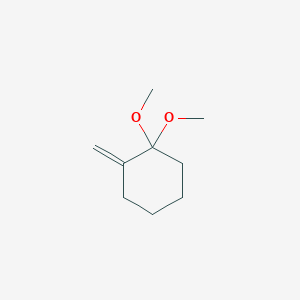

![N-[4-(Diethylamino)phenyl]-3,3-dimethyl-4-oxopentanamide](/img/structure/B14483191.png)
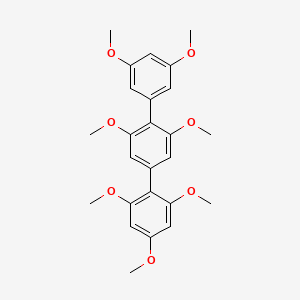
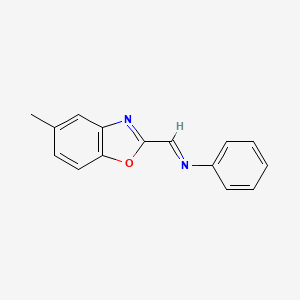
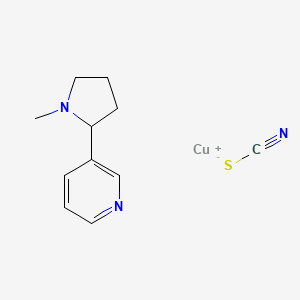
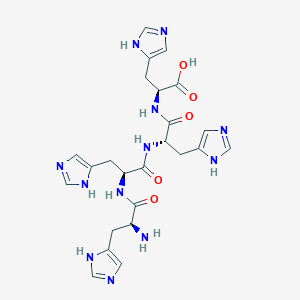
![Methyl 7-oxo-7-[(pyridin-2-yl)sulfanyl]heptanoate](/img/structure/B14483220.png)
